molecular formula C9H19ClN2O3 B13568600 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride

methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride

Cat. No.: B13568600
M. Wt: 238.71 g/mol
InChI Key: UWDHHFSEGUNLHU-UHFFFAOYSA-N
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Description

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylpropanamido group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride typically involves the reaction of dimethylamine with a suitable ester or amide precursor. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and amide groups can undergo hydrolysis and other chemical transformations. These interactions and transformations are crucial for the compound’s effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-10(2)6-5-8(12)11(3)7-9(13)14-4;/h5-7H2,1-4H3;1H

InChI Key

UWDHHFSEGUNLHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)N(C)CC(=O)OC.Cl

Origin of Product

United States

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